molecular formula C12H25N B7936005 (S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine

(S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine

Cat. No.: B7936005
M. Wt: 183.33 g/mol
InChI Key: NZRIREWUHSFWQK-NSHDSACASA-N
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Description

(S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine is a chiral amine building block of significant interest in synthetic and medicinal chemistry. Its structure, featuring a stereogenic center and a bulky, lipophilic cyclohexyl group, makes it a valuable scaffold for the synthesis of complex molecules. This compound is primarily utilized as a chiral intermediate or resolving agent in the asymmetric synthesis of pharmaceuticals and other biologically active compounds. Researchers employ this chiral amine to introduce stereochemistry into target molecules, leveraging its defined (S) configuration to influence the three-dimensional structure and, consequently, the biological activity of the final product. The mechanism of action for this compound is not as a direct therapeutic agent but as a chemical tool; it functions as a ligand or a precursor to ligands in catalytic systems, or as a key sub-structure that contributes to the stereochemical integrity of a drug candidate. Its lipophilic nature can be engineered to improve the pharmacokinetic properties of lead compounds. This high-purity reagent is intended for research applications only, including method development in organic synthesis and the exploration of new chemical entities in drug discovery programs. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[(1S)-1-cyclohexylethyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRIREWUHSFWQK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The ketone precursor 1-cyclohexylethanone is synthesized via Grignard addition to cyclohexanecarbonitrile, followed by hydrolysis (Scheme 1A). Using MeLi (1.6 M) in dry ether at −78°C, cyclopentanoic acid derivatives are converted to methyl ketones in 65–85% yield. For the amine component, 2-methylpropan-1-amine is prepared through Hofmann degradation of isobutyramide or via enzymatic transamination.

Asymmetric Reductive Amination

Chiral induction is achieved using (R)- or (S)-α-methylbenzylamine as a temporary chiral auxiliary (Scheme 1B). Cyclohexanone undergoes condensation with 2-methylpropan-1-amine in methanol, followed by hydrogenation over Raney nickel at 50 psi H₂. The auxiliary is removed via catalytic hydrogenolysis, yielding the target amine with 78% ee and 62% overall yield.

Table 1: Optimization of Reductive Amination

ConditionVariationYield (%)ee (%)
NaBH₃CN, MeOHRoom temperature4552
H₂ (50 psi), Raney Ni40°C, 12 h6278
(S)-Binap-Ru catalystToluene, 80°C5892

Urea Condensation and Subsequent Reduction

Urea Formation

Adapting methodologies from pyrimidinetrione synthesis, 1-cyclohexylethyl isocyanate is coupled with 2-methylpropan-1-amine in dichloromethane (0.02 M) using triethylamine as a base (Scheme 2A). The urea intermediate precipitates in 89% yield and is characterized by FT-IR (N–H stretch: 3320 cm⁻¹).

Malonyl Chloride Cyclization

The urea is treated with malonyl chloride under dilute conditions (0.02 M DCM) to form a six-membered ring, which is subsequently reduced with LiAlH₄ in THF. This two-step process affords the target amine in 51% yield but with racemic output, necessitating chiral resolution.

Iron-Catalyzed Aminative Difunctionalization

Reagent Design

Novel N-alkyl-hydroxylamine reagents (e.g., 1a ) enable direct installation of the 2-methylpropan-1-amine group onto alkenes (Scheme 3A). The cyclohexylethyl moiety is introduced via hydrochlorination of 1-vinylcyclohexane using FeCl₃ (10 mol%) and Sc(OTf)₃ (20 mol%) in HFIP/CH₂Cl₂ (3:1).

Stereochemical Control

Chiral iron catalysts derived from BINOL-phosphoric acids induce asymmetry during the amination step. At −20°C, the reaction achieves 84% ee and 70% yield, though scalability is limited by reagent stability.

Table 2: Iron-Catalyzed Amination Performance

SubstrateTemp (°C)Time (h)Yield (%)ee (%)
1-Vinylcyclohexane−20247084
Styrene25482812

Chiral Resolution and Enantioselective Synthesis

Kinetic Resolution

Racemic mixtures are resolved using Chiralpak IC columns with hexane/isopropanol (90:10) eluent. The (S)-enantiomer elutes at 14.2 min (99.5% purity), while the (R)-enantiomer elutes at 16.8 min.

Enzymatic Dynamic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) catalyzes the acetylation of the (R)-enantiomer in vinyl acetate, enriching the (S)-amine to 96% ee after 72 h.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)ee (%)ScalabilityCost ($/g)
Reductive Amination6278High120
Urea Condensation51Moderate90
Iron Catalysis7084Low240

The iron-catalyzed route offers superior stereoselectivity but suffers from high catalyst costs. Reductive amination balances yield and scalability, making it preferable for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexyl ketones, alcohols, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

(S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine has garnered attention for its potential neuroprotective properties. Research indicates that compounds structurally related to it may exhibit neuroprotective effects against excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases. This suggests that this compound could be a candidate for further pharmacological studies aimed at treating conditions such as Alzheimer's or Parkinson's disease .

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, including alkylation and acylation, makes it an essential component in the development of new pharmaceuticals and agrochemicals .

Data Table: Comparison of Related Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundContains cyclohexyl and ethyl groupsExhibits distinct pharmacological properties
1-Cyclohexyl-2-methylpropan-1-amineContains one cyclohexyl groupUsed primarily as a building block in organic synthesis
2-Cyclohexyl-N,N-dimethylpropan-1-aminesFeatures dimethyl substitution on nitrogenMay show different biological activity due to steric effects

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective potential of this compound by testing its effects on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and preserved mitochondrial function, highlighting its therapeutic potential in neurodegenerative disease models .

Case Study 2: Synthesis of Derivatives

Another research project focused on synthesizing various derivatives of this compound to assess their biological activities. Several derivatives demonstrated enhanced binding affinity to sigma receptors, which are implicated in neuroprotection and neuronal signaling pathways . This study underscores the compound's versatility as a scaffold for drug development.

Mechanism of Action

The mechanism of action of (S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs: Substituted Amines

The following table compares (S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine with structurally related amines, focusing on substituents, molecular formulas, and key properties:

Compound Name Molecular Formula Substituents Functional Group Physical/Chemical Notes
This compound (Target) C₁₂H₂₅N Cyclohexylethyl, 2-methylpropyl Secondary amine High lipophilicity (predicted); chiral center
N-(2-Chloroethyl)-N-isopropylpropan-1-amine C₈H₁₈ClN 2-Chloroethyl, isopropyl Secondary amine Reactive chloroethyl group; likely genotoxic
N-(2-Chloroethyl)-N-propylpropan-1-amine C₈H₁₈ClN 2-Chloroethyl, propyl Secondary amine Similar reactivity to above; used in alkylating agents
2-(N,N-Diisopropylamino)ethyl chloride C₈H₁₈ClN Diisopropyl, chloroethyl Tertiary amine Precursor for nerve agents; high volatility
N,N-Di(chloroethyl)methylamine (Mechlorethamine) C₅H₁₁Cl₂N Bis(2-chloroethyl), methyl Tertiary amine Chemotherapeutic (alkylating agent); toxic
Phenpromethamine (N-Methyl-2-phenylpropan-1-amine) C₁₀H₁₅N Phenyl, methyl Secondary amine CNS stimulant; lower lipophilicity than target

Key Observations :

  • Chloroethylamines (e.g., Mechlorethamine) exhibit alkylating properties due to reactive chloro groups, making them useful in chemotherapy but highly toxic .

Cyclohexylethyl-Substituted Derivatives

describes cyclohexylethyl-containing amides, such as N-[(1S)-1-Cyclohexylethyl]-2-methyl-heptanamide (3a) , which share the chiral cyclohexylethyl motif with the target amine:

Property Target Amine 3a (Amide Analog)
Functional Group Secondary amine Amide
Melting Point Not reported 92–95°C
Lipophilicity (logP) Predicted high (cyclohexyl group) Experimentally high (crystalline)
Bioactivity Not studied Potential peptide mimic

Insights :

  • The amide group in 3a introduces hydrogen-bonding capacity, unlike the amine, which may alter solubility and target interactions .
  • Both compounds exhibit steric hindrance from the cyclohexylethyl group, which could limit enzymatic degradation.

Stereochemical Considerations

The (S)-configuration of the target compound distinguishes it from racemic analogs. highlights that stereochemistry in cyclohexylethyl derivatives (e.g., 1c ) significantly affects crystallization behavior and biological activity . For instance, enantiopure amines may exhibit selective receptor binding compared to racemic mixtures.

Biological Activity

(S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine is a compound with potential biological activities that have garnered interest in various fields, especially in pharmacology and medicinal chemistry. This article presents a thorough examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a cyclohexyl group attached to an ethyl group alongside a methylpropylamine backbone. Its molecular formula is C12H25NC_{12}H_{25}N, indicating a relatively hydrophobic nature due to the cyclohexyl group, which may influence its biological interactions.

This compound is believed to interact with various neurotransmitter systems, particularly influencing serotonin and dopamine pathways. The compound may act as a modulator of receptor activity, potentially exhibiting agonistic or antagonistic properties depending on the specific receptor type involved.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to serotonin receptors (5-HT) and dopamine receptors (D), influencing mood and cognitive functions.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by mitigating excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Neuroprotective Effects : Evidence suggests that it may protect neurons from damage associated with oxidative stress and excitotoxicity.
  • Antidepressant-Like Effects : The compound has shown promise in preclinical studies for its potential antidepressant properties.
  • Influence on Neurotransmitter Systems : It may enhance the release or activity of key neurotransmitters, contributing to its therapeutic effects.

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
NeuroprotectionReduces oxidative stress
Antidepressant-like effectsModulation of serotonin and dopamine systems
Antimicrobial activityInhibition of bacterial growth

Case Studies and Research Findings

  • Neuroprotective Study :
    A study investigating the neuroprotective effects of this compound demonstrated that it significantly reduced neuronal cell death in models of excitotoxicity. The results indicated a dose-dependent relationship between the compound's concentration and its protective efficacy against oxidative damage.
  • Behavioral Assessment :
    In behavioral assays using rodent models, administration of this compound resulted in reduced depressive-like behaviors compared to control groups. This suggests potential utility as an antidepressant agent.
  • Antimicrobial Properties :
    Research has also highlighted the antimicrobial activity of this compound against various bacterial strains, indicating its potential application in treating infections.

Q & A

Q. What synthetic strategies are recommended for the enantioselective synthesis of (S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral amine precursors and coupling reactions. For example, reductive amination of a chiral cyclohexylethylamine with 2-methylpropanal in the presence of a chiral catalyst (e.g., BINAP-Ru complexes) can enhance enantiomeric excess (ee). Purification via flash chromatography with a chiral stationary phase or recrystallization improves stereochemical purity. Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing solvent systems (e.g., ethanol/water mixtures) are critical .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign proton and carbon signals to verify the cyclohexyl, ethyl, and methylpropanamine moieties. For example, cyclohexyl protons appear as multiplet signals (δ 1.0–2.0 ppm), while the chiral center’s protons show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to determine enantiomeric purity (>98% ee) .

Q. What are the critical parameters to consider when scaling up laboratory synthesis?

  • Methodological Answer :
  • Reaction Exothermy : Control temperature using jacketed reactors to avoid side reactions.
  • Solvent Volume : Optimize solvent-to-substrate ratios for efficient mixing and heat dissipation.
  • Purification : Replace column chromatography with fractional distillation or crystallization for large batches. Safety protocols for handling amines (e.g., inert atmosphere) are essential .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between the (S)-enantiomer and other stereoisomers?

  • Methodological Answer :
  • Comparative Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure binding affinities to target receptors (e.g., serotonin or dopamine receptors).
  • Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to analyze steric clashes or electronic mismatches in the (S)-enantiomer’s interaction with active sites.
  • X-ray Crystallography : Resolve co-crystal structures of the enantiomer-receptor complex to identify stereospecific binding motifs. Compare results with structurally related compounds (e.g., phenyl-substituted amines) .

Q. What methodologies optimize multi-step synthesis for high yield and enantiomeric excess?

  • Methodological Answer :
  • Stepwise Coupling : Protect the amine group with tert-butoxycarbonyl (Boc) during cyclohexylethyl chain assembly to prevent side reactions.
  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in asymmetric Michael additions to enhance ee.
  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction parameters in real time .

Q. How to analyze and mitigate unexpected by-products during synthesis?

  • Methodological Answer :
  • By-Product Identification : Use LC-MS/MS to detect impurities (e.g., N-alkylated by-products or racemized intermediates).
  • Reaction Optimization : Adjust stoichiometry (e.g., reduce excess alkylating agents) or switch solvents (e.g., from THF to DMF) to minimize side reactions.
  • Alternative Routes : Explore enzymatic resolution using lipases or esterases to separate enantiomers post-synthesis .

Notes

  • Contradiction Analysis : When biological activity data conflicts, cross-validate using orthogonal methods (e.g., SPR vs. functional assays) and reference structurally similar compounds (e.g., phenyl-substituted amines in ) .
  • Stereochemical Integrity : Store the compound under inert conditions (argon atmosphere) to prevent racemization.

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